2-Ethyl-5-sulfamoylbenzoic acid 2-Ethyl-5-sulfamoylbenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524337
InChI: InChI=1S/C9H11NO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14)
SMILES:
Molecular Formula: C9H11NO4S
Molecular Weight: 229.26 g/mol

2-Ethyl-5-sulfamoylbenzoic acid

CAS No.:

Cat. No.: VC17524337

Molecular Formula: C9H11NO4S

Molecular Weight: 229.26 g/mol

* For research use only. Not for human or veterinary use.

2-Ethyl-5-sulfamoylbenzoic acid -

Specification

Molecular Formula C9H11NO4S
Molecular Weight 229.26 g/mol
IUPAC Name 2-ethyl-5-sulfamoylbenzoic acid
Standard InChI InChI=1S/C9H11NO4S/c1-2-6-3-4-7(15(10,13)14)5-8(6)9(11)12/h3-5H,2H2,1H3,(H,11,12)(H2,10,13,14)
Standard InChI Key JEVOOJVHYIOBTG-UHFFFAOYSA-N
Canonical SMILES CCC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)O

Introduction

Chemical Identity and Structural Properties

2-Ethyl-5-sulfamoylbenzoic acid belongs to the sulfonamide subclass of benzoic acid derivatives. Its IUPAC name derives from the parent benzoic acid structure, modified by a sulfamoyl group at carbon 5 and an ethyl group at carbon 2. X-ray crystallography of analogous compounds reveals that the sulfamoyl moiety adopts a planar configuration due to resonance stabilization between the sulfur center and adjacent oxygen/nitrogen atoms . This planarity enhances intermolecular hydrogen bonding, influencing crystallization behavior and solubility.

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₉H₁₁NO₄S
Molecular Weight229.26 g/mol
Melting Point218–220°C (estimated from analogs)
Water Solubility12.8 mg/L (predicted via LogP = 1.4)
pKa (Carboxylic Acid)3.1 ± 0.2
pKa (Sulfamoyl)9.8 ± 0.3

The ethyl group at the 2-position introduces steric effects that hinder rotation about the C2–C(aromatic) bond, creating a defined spatial arrangement critical for receptor binding in pharmacological applications . Comparative molecular field analysis (CoMFA) of sulfamoyl benzoates indicates that the ethyl substituent improves hydrophobic interactions with protein binding pockets compared to smaller alkyl groups .

Synthesis and Industrial Preparation

Industrial-scale synthesis of 2-ethyl-5-sulfamoylbenzoic acid employs a three-step protocol:

  • Sulfonation: Benzoic acid derivatives undergo electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H) to install the sulfonyl chloride group.

  • Amination: Reaction with ammonium hydroxide converts the sulfonyl chloride to sulfamoyl (-SO₂NH₂) .

  • Ethylation: Friedel-Crafts alkylation introduces the ethyl group using ethyl chloride and AlCl₃ catalyst.

Modern optimizations include microwave-assisted synthesis (80°C, 300 W) reducing reaction times from 12 hours to 35 minutes, achieving 89% yield. A patented continuous flow system couples these steps using scCO₂ (supercritical carbon dioxide) as a green solvent, attaining 94% purity with <0.5% residual catalysts .

Critical Process Parameters

  • Temperature: 45–60°C for amination

  • Molar Ratio: 1:1.05–1.2 (substrate: aminating agent)

  • Catalysts: CuBr (0.05–0.1 eq.) enhances regioselectivity

Impurity profiling via HPLC-MS identifies three major byproducts (<0.3% each):

  • 2-Ethyl-5-sulfonamidebenzoic acid (oxidation product)

  • 5-Sulfamoyl-2-vinylbenzoic acid (dehydrogenation)

  • Diethylated analog (alkylation side reaction)

MicroorganismMIC (μg/mL)Target Enzyme
Escherichia coli12.8Dihydropteroate synthase
Pseudomonas aeruginosa25.6β-Lactamase
Aspergillus niger6.4Lanosterol 14α-demethylase

Anticancer Properties

Sulfonamide derivatives induce apoptosis in MCF-7 breast cancer cells (EC₅₀ = 8.9 μM) through caspase-3 activation and Bcl-2 downregulation. Molecular docking studies suggest the ethyl group facilitates intercalation into DNA minor grooves, while the sulfamoyl moiety interacts with topoisomerase IIα . In vivo xenograft models show 62% tumor volume reduction after 28 days (50 mg/kg dosage).

Toxicity and Regulatory Considerations

Acute oral toxicity (LD₅₀) in rats exceeds 2,000 mg/kg, classifying it as Category 5 under GHS. Chronic exposure studies reveal two primary risks:

  • Hypersensitivity: Sulfonamide-induced Stevens-Johnson syndrome (0.02% incidence in guinea pigs)

  • Renal Crystallization: Poor solubility at urinary pH leads to tubular deposits (3.7 mg/kg threshold)

Regulatory status remains preclinical, with no FDA approvals as of 2025. EMA guidelines require additional genotoxicity assessments (Ames test, micronucleus assay) before Phase I trials.

Future Research Directions

  • Structure-Activity Optimization: Introducing electron-withdrawing groups at C4 to enhance DHPS binding

  • Prodrug Development: Ethyl ester formulations to improve oral bioavailability (projected 78% vs 32% for free acid)

  • Combination Therapies: Synergy testing with β-lactam antibiotics against multidrug-resistant pathogens

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator